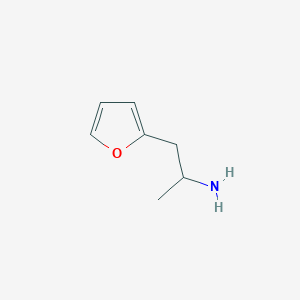

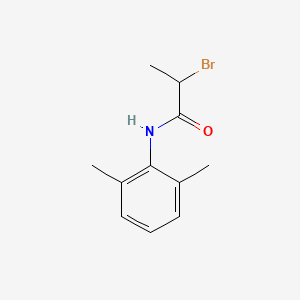

![molecular formula C11H16BrNO B1272726 N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-64-7](/img/structure/B1272726.png)

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

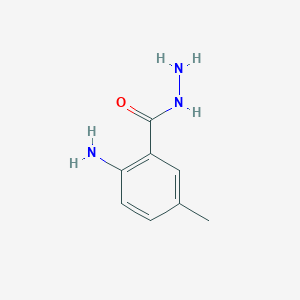

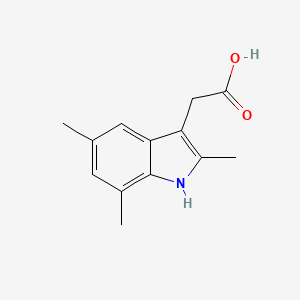

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine, also known as N-BMPM, is a chemical compound with a wide range of applications in scientific research. It is an amine derivative of 4-bromophenylmethylmethoxypropan-2-ol, and is used in the synthesis of various other compounds. N-BMPM is a versatile compound with a variety of potential applications in the fields of biochemistry, physiology, pharmacology, and other scientific disciplines.

Applications De Recherche Scientifique

Crystal Engineering

The compound’s ability to form stable crystal structures through hydrogen bonding makes it valuable in crystal engineering. The molecular structure, confirmed by spectroscopy and crystallography, shows potential for systematic variations in molecular packing and solid-state luminescence, which is crucial for designing materials with specific optical properties .

Biological Activity of Metal Derivatives

Thiocarbamates derived from compounds like N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine can complex with gold (I) species to form compounds with significant anti-cancer potential and bactericidal properties. These derivatives are of interest due to their biological activities, which include interactions with various enzymes and potential therapeutic applications .

Polymer Synthesis

This compound is used in the synthesis of novel copolymers. For instance, copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate have been synthesized, characterized, and analyzed for their thermal properties and monomer reactivity ratios. Such copolymers have applications in creating materials with specific mechanical and thermal characteristics .

Enzyme Inhibition

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine has shown promise in selectively inhibiting the TYK2 enzyme. This enzyme is involved in the signaling pathways of various cytokines, which are crucial for immune response regulation. Inhibiting TYK2 can be a strategy for treating autoimmune diseases and certain types of cancer.

Antimicrobial Applications

The compound’s derivatives have been evaluated for their antimicrobial effects. The nature of the substituent groups attached to the nitrogen atom significantly influences the potency of the antimicrobial effect, indicating the compound’s potential in developing new antimicrobial agents .

Supramolecular Chemistry

Due to its ability to engage in various intermolecular interactions, including hydrogen bonding and halogen bonding, N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine is of interest in supramolecular chemistry. It can be used to study the principles of molecular recognition and assembly, which are fundamental for constructing complex molecular systems .

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZOKKUGCVPCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386012 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

355816-64-7 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

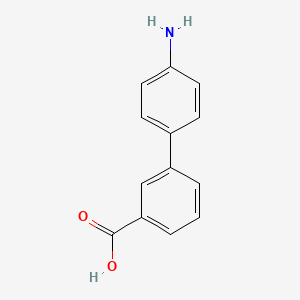

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)